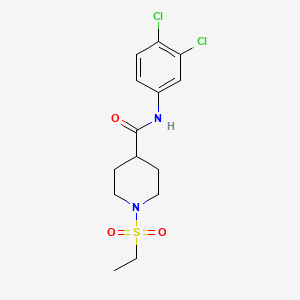![molecular formula C19H22Cl2N2O B4716814 N-(4-sec-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716814.png)
N-(4-sec-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Descripción general
Descripción
N-(4-sec-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea, commonly known as butachlor, is a herbicide that is widely used in agriculture to control weeds in rice fields. It belongs to the chloroacetanilide family of herbicides and is known for its selective action against grassy weeds.
Mecanismo De Acción
Butachlor works by inhibiting the synthesis of fatty acids in the target plants. It interferes with the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This leads to the accumulation of toxic intermediates and ultimately results in the death of the target plants.
Biochemical and Physiological Effects
Butachlor has been shown to have a range of biochemical and physiological effects on plants. It can induce oxidative stress, alter the activity of antioxidant enzymes, and disrupt the balance of hormones in plants. It can also affect the uptake and transport of nutrients in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butachlor is a widely used herbicide in agriculture, and its effectiveness has been well established. It is also relatively easy to synthesize and has a long shelf life. However, its use in lab experiments is limited by its toxicity and potential impact on the environment. Careful handling and disposal are required to minimize its impact.
Direcciones Futuras
There are several areas of research that could be explored in the future regarding butachlor. These include:
1. Developing more selective herbicides that target specific weed species without affecting non-target plants.
2. Investigating the potential of butachlor as a tool for studying plant physiology and biochemistry.
3. Studying the impact of butachlor on soil microorganisms and the wider ecosystem.
4. Developing more sustainable and environmentally friendly alternatives to butachlor for weed control in agriculture.
Conclusion
Butachlor is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well established. There are several areas of research that could be explored in the future to further our understanding of this important herbicide and its impact on the environment.
Aplicaciones Científicas De Investigación
Butachlor has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling a wide range of grassy weeds in rice fields, including Echinochloa crus-galli, Leptochloa chinensis, and Cyperus difformis. Its use has been shown to increase rice yield and improve the quality of rice grains.
Propiedades
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O/c1-4-12(2)14-5-8-16(9-6-14)23-19(24)22-13(3)17-10-7-15(20)11-18(17)21/h5-13H,4H2,1-3H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBJPECXFVLLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(2-thienylmethyl)thiourea](/img/structure/B4716731.png)

![3-(2-chloropyridin-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4716734.png)

![N-[(9H-fluoren-2-ylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4716750.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B4716766.png)
![1-methyl-4-[(1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinyl)carbonyl]piperazine](/img/structure/B4716770.png)
![2-(butylamino)-6-cyclopropyl-8-(difluoromethyl)pyrido[3',2':4,5]thieno[3,2-b][1,3]thiazolo[4,5-d]pyridin-4(5H)-one](/img/structure/B4716785.png)
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4716788.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4716796.png)
![methyl {[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4716811.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4716812.png)
